molecular formula C14H10O8S B12524713 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- CAS No. 798548-59-1

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-

Cat. No.: B12524713
CAS No.: 798548-59-1
M. Wt: 338.29 g/mol
InChI Key: HPSOBMUVBIZAGH-UHFFFAOYSA-N
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Description

Molecular Formula and Atomic Connectivity Analysis

The molecular formula of 9H-xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- is C₁₄H₁₀O₈S , as confirmed by high-resolution mass spectrometry. The compound has a molecular weight of 338.289 g/mol , with an exact mass of 338.010 atomic mass units and a polar surface area (PSA) of 142.65 Ų , indicative of its high hydrophilicity due to multiple oxygen-containing substituents. The xanthene core consists of a tricyclic system comprising two benzene rings fused to a central oxygen-containing heterocycle. Key substituents include:

  • A sulfonic acid group (-SO₃H) at position 4
  • Hydroxyl groups (-OH) at positions 1 and 3
  • A methoxy group (-OCH₃) at position 5
  • A ketone group (=O) at position 9

The substitution pattern creates significant steric and electronic interactions. The sulfonic acid group at position 4 introduces strong electron-withdrawing effects, while the para-oriented hydroxyl and methoxy groups at positions 1, 3, and 5 create a hydrogen-bonding network that stabilizes the molecular conformation.

Table 1: Molecular descriptors of 9H-xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-

Property Value
Molecular formula C₁₄H₁₀O₈S
Molecular weight 338.289 g/mol
Exact mass 338.010 amu
Topological polar surface area 142.65 Ų
LogP 2.693

Properties

CAS No.

798548-59-1

Molecular Formula

C14H10O8S

Molecular Weight

338.29 g/mol

IUPAC Name

1,3-dihydroxy-5-methoxy-9-oxoxanthene-4-sulfonic acid

InChI

InChI=1S/C14H10O8S/c1-21-9-4-2-3-6-11(17)10-7(15)5-8(16)14(23(18,19)20)13(10)22-12(6)9/h2-5,15-16H,1H3,(H,18,19,20)

InChI Key

HPSOBMUVBIZAGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3S(=O)(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The presence of hydroxyl and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

Scientific Research Applications

Overview

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-, with the molecular formula C14H10O8SC_{14}H_{10}O_8S and CAS number 798548-59-1, is a complex organic compound belonging to the xanthene family. Its unique structure, characterized by the presence of sulfonic acid, hydroxyl, and methoxy groups, imparts versatile properties that facilitate various applications across scientific research and industry.

Organic Synthesis

9H-Xanthene-4-sulfonic acid serves as a precursor for synthesizing other xanthone derivatives. Its chemical structure allows it to act as a reagent in various organic synthesis reactions, making it valuable in the development of new compounds with potential applications in pharmaceuticals and materials science.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents.
  • Anticancer Properties : Preliminary investigations suggest that it may have anticancer effects, particularly in inhibiting the growth of certain cancer cell lines. This property is attributed to its ability to interact with cellular pathways involved in cell proliferation and apoptosis.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. Its mechanism of action involves modulating molecular targets and signaling pathways related to cell growth and inflammation.

Industrial Applications

In industry, 9H-Xanthene-4-sulfonic acid is utilized in producing dyes and pigments due to its vibrant color properties. It is also explored for applications in developing specialty chemicals that require specific solubility and reactivity profiles.

Mechanism of Action

The mechanism of action of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Molecular Formula Substituents (Positions) Functional Groups Molecular Weight (g/mol)
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- C15H12O7S -SO3H (4), -OH (1,3), -OCH3 (5), -C=O (9) Sulfonic acid, hydroxyl, methoxy, ketone ~328.32*
9H-Xanthene-3-carboxylic acid, 7-ethoxy-9-oxo- C16H12O5 -COOH (3), -OCH2CH3 (7), -C=O (9) Carboxylic acid, ethoxy, ketone 284.26
9H-Xanthene-4-carboxaldehyde, 1-chloro-9-oxo- C14H7ClO3 -CHO (4), -Cl (1), -C=O (9) Aldehyde, chloro, ketone 258.66
9H-Xanthene-4-carboxaldehyde, 9-oxo- C14H8O3 -CHO (4), -C=O (9) Aldehyde, ketone 224.21
5-Methoxy-9-oxo-9H-xanthene-4-acetic acid C16H12O5 -CH2COOH (4), -OCH3 (5), -C=O (9) Acetic acid, methoxy, ketone 284.26
Sodium salt of 9H-Xanthene-2-carboxylic acid, 5,7-bis(methylsulfinyl)-9-oxo- C15H12NaO5S2 -COO⁻Na+ (2), -SOCH3 (5,7), -C=O (9) Carboxylate salt, sulfinyl, ketone 349.36

*Calculated based on formula.

Key Observations :

  • Sulfonic Acid vs. Carboxylic Acid/Aldehyde : The sulfonic acid group in the target compound confers stronger acidity (lower pKa) and higher polarity compared to carboxylic acid or aldehyde analogs .
  • Ionic Forms : Sodium salts (e.g., ) enhance aqueous solubility, while free acids (e.g., ) may require pH adjustment for dissolution.

Biological Activity

9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- (CAS No. 798548-59-1), is a synthetic compound belonging to the xanthene family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential applications in various therapeutic areas.

  • Molecular Formula : C14H10O8S
  • Molecular Weight : 338.29 g/mol
  • LogP : 2.69350 (indicating moderate lipophilicity)
  • Solubility : Water-soluble, which enhances its bioavailability for therapeutic applications.

Anticancer Activity

Xanthene derivatives, including 9H-Xanthene-4-sulfonic acid, have shown significant anticancer properties. The mechanisms of action include:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase pathways.
  • DNA Interference : Binds to DNA and inhibits topoisomerase activity, disrupting cancer cell proliferation.
  • Multi-target Interaction : Xanthene derivatives can interact with various protein targets such as cyclooxygenase and protein kinases, enhancing their anticancer efficacy .

Table 1: Summary of Anticancer Studies on Xanthene Derivatives

Study ReferenceCell Line TestedMechanism of ActionResults
MCF-7Caspase activationSignificant reduction in cell viability
Colon 38 tumorsDNA cross-linkingInduction of hemorrhagic necrosis
VariousTopoisomerase inhibitionDose-dependent cytotoxicity observed

Antioxidant Activity

The compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly relevant in mitigating conditions such as neurodegeneration and inflammation:

  • Mitochondrial Protection : Studies indicate that it can protect mitochondrial function under oxidative stress conditions by reducing reactive oxygen species (ROS) production .

Table 2: Antioxidant Effects of Xanthene Derivatives

Study ReferenceAssay TypeConcentration TestedKey Findings
ROS production in macrophages100 µMReduced ROS levels by up to 40%
Cell viability assaysVariousEnhanced survival in oxidative stress models

Other Biological Activities

In addition to anticancer and antioxidant properties, xanthene derivatives have been reported to possess:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Potential Neuroprotective Effects : May offer protection against neurodegenerative diseases through modulation of oxidative stress pathways .

Case Studies

  • In Vivo Studies on Anticancer Efficacy :
    A study evaluated the efficacy of xanthene derivatives in a mouse model bearing colon tumors. The results indicated that treatment with these compounds resulted in significant tumor regression and enhanced survival rates compared to control groups.
  • Clinical Relevance :
    Recent clinical trials have explored the use of xanthene derivatives as adjunct therapies in cancer treatment regimens, showing promise in improving patient outcomes when used alongside conventional chemotherapeutics.

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